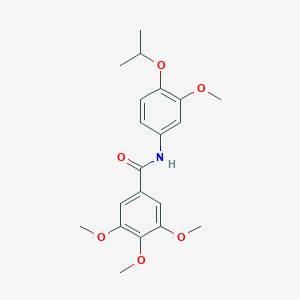
N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide, also known as IBTM, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Wirkmechanismus
The mechanism of action of N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and analgesic properties. Additionally, N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide has been found to have antioxidant properties and may have potential use in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide in lab experiments is that it has been found to be relatively safe and non-toxic. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide. One area of research that could be explored is the development of new cancer treatments based on N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide. Additionally, further research could be done to understand the mechanism of action of N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide and to identify potential side effects. Finally, N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide could be studied for its potential use in the treatment of other diseases, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide involves the reaction of 4-isopropoxy-3-methoxyaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified through a series of recrystallizations to obtain a pure sample of N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide has been studied for its potential use in a variety of scientific research applications. One area of research where N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide has shown promise is in the study of pain and inflammation. N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide has been found to have anti-inflammatory properties and has been shown to reduce pain in animal models.
N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide has also been studied for its potential use in cancer research. Studies have shown that N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide has anti-cancer properties and may be effective in the treatment of certain types of cancer.
Eigenschaften
Produktname |
N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide |
|---|---|
Molekularformel |
C20H25NO6 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-(3-methoxy-4-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C20H25NO6/c1-12(2)27-15-8-7-14(11-16(15)23-3)21-20(22)13-9-17(24-4)19(26-6)18(10-13)25-5/h7-12H,1-6H3,(H,21,22) |
InChI-Schlüssel |
XNEFVJOEKNAWNI-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B263188.png)
![[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B263189.png)
![N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B263196.png)
![N-{2-[4,5-dimethoxy-2-(piperidin-1-ylsulfonyl)phenyl]ethyl}methanesulfonamide](/img/structure/B263197.png)
![1-{4-[(4-Amino-6-morpholino-1,3,5-triazin-2-yl)methoxy]phenyl}-1-propanone](/img/structure/B263198.png)
![1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B263200.png)
![2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B263205.png)
![1-{3-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}-1H-tetrazole](/img/structure/B263207.png)
![1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine](/img/structure/B263210.png)


![N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B263214.png)
![1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B263234.png)
